molecular formula C14H17BrO2 B1371266 3-Bromo-4-cyclohexylmethoxy-benzaldehyde

3-Bromo-4-cyclohexylmethoxy-benzaldehyde

Cat. No.: B1371266
M. Wt: 297.19 g/mol
InChI Key: CUERKEIMXNLOAX-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclohexylmethoxy-benzaldehyde is a benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclohexylmethoxy (OCH₂C₆H₁₁) group at the 4-position of the aromatic ring. This compound belongs to a class of halogenated aromatic aldehydes with applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

3-bromo-4-(cyclohexylmethoxy)benzaldehyde

InChI

InChI=1S/C14H17BrO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2

InChI Key

CUERKEIMXNLOAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde can be achieved through several methods. One common approach involves the bromination of 4-cyclohexylmethoxy-benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclohexylmethoxy-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

3-Bromo-4-cyclohexylmethoxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclohexylmethoxy-benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzaldehyde derivatives, emphasizing substituent effects, physicochemical properties, and safety profiles based on available evidence:

Compound Name Substituents (Position 3 and 4) CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
3-Bromo-4-ethoxybenzaldehyde Br (3), OCH₂CH₃ (4) 108373-05-3 C₉H₉BrO₂ 229.07 - Higher volatility due to smaller ethoxy group.
- Limited toxicity data; first-aid measures include flushing eyes/skin with water .
3-Bromo-4-(2-methoxyethoxy)benzaldehyde Br (3), OCH₂CH₂OCH₃ (4) 915369-06-1 C₁₀H₁₁BrO₃ 259.10 - Polar side chain enhances solubility in polar solvents.
- No significant hazards reported; standard first-aid protocols apply .
3-Bromo-4-hydroxybenzaldehyde Br (3), OH (4) 2973-78-6 C₇H₅BrO₂ 201.02 - Reactive phenolic group enables conjugation reactions.
- Used in synthesizing fluorescent probes and pharmaceuticals .
3-Bromo-4-(trifluoromethyl)benzaldehyde Br (3), CF₃ (4) 372120-55-3 C₈H₄BrF₃O 253.02 - Strong electron-withdrawing CF₃ group increases electrophilicity of the aldehyde.
- Applications in agrochemical intermediates .
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), OCH₂C₆H₄Cl (4), OCH₃ (5) 345983-02-0 C₁₅H₁₂BrClO₃ 355.62 - Bulky substituents reduce reactivity but enhance thermal stability.
- Potential use in liquid crystal precursors .

Structural and Reactivity Comparisons

  • Electron Effects : Bromine (electron-withdrawing) at position 3 deactivates the ring, directing electrophilic substitution to the para position. Alkoxy groups (e.g., ethoxy, cyclohexylmethoxy) at position 4 donate electrons via resonance, increasing aldehyde reactivity toward nucleophilic additions .
  • Lipophilicity : The cyclohexylmethoxy group in the target compound likely confers higher lipophilicity compared to smaller alkoxy substituents (e.g., ethoxy), impacting solubility and bioavailability .
  • Synthetic Utility : Compounds like 3-bromo-4-hydroxybenzaldehyde are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas trifluoromethyl-substituted analogs are preferred in fluorinated drug synthesis .

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